1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique triazole ring structure, which imparts a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- 1-(2-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
- 1-(2-Chlorophenyl)-5-oxo-N-methyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Properties
Molecular Formula |
C15H11ClN4O2 |
---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-oxo-N-phenyl-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-8-4-5-9-12(11)20-15(22)18-13(19-20)14(21)17-10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,22) |
InChI Key |
LLJGAJOEUXTSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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